(3-Methoxypropyl)boronic acid
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Overview
Description
(3-Methoxypropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 3-methoxypropyl chain. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Methoxypropyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as boric acid trimethyl ester or boric acid triisopropyl ester . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxypropyl)boronic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(3-Methoxypropyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)boronic acid primarily involves its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from nucleophiles. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the boronic acid forms a complex with a palladium catalyst, facilitating the transmetalation step .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Ethylboronic acid
- Butylboronic acid
Comparison: (3-Methoxypropyl)boronic acid is unique due to its 3-methoxypropyl chain, which imparts different steric and electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in reactions where specific reactivity and selectivity are required .
Properties
CAS No. |
1089725-75-6 |
---|---|
Molecular Formula |
C4H11BO3 |
Molecular Weight |
117.94 g/mol |
IUPAC Name |
1-methoxypropan-2-ylboronic acid |
InChI |
InChI=1S/C4H11BO3/c1-4(3-8-2)5(6)7/h4,6-7H,3H2,1-2H3 |
InChI Key |
AGRIEXZZFXGIDE-UHFFFAOYSA-N |
SMILES |
B(CCCOC)(O)O |
Canonical SMILES |
B(C(C)COC)(O)O |
solubility |
not available |
Origin of Product |
United States |
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